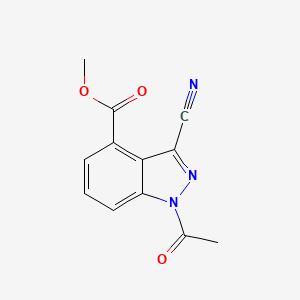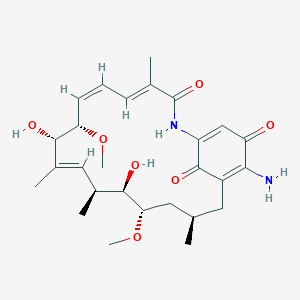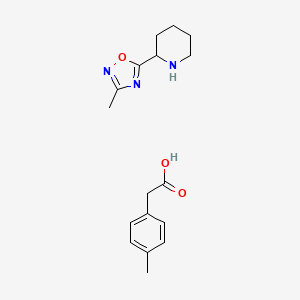
Methyl 2-bromo-3-methoxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-bromo-3-methoxybutanoate is an organic compound with the molecular formula C6H11BrO3. It is a brominated ester that is used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of both bromine and ester functional groups, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-methoxybutanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methoxybutanoate. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or light to initiate the reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity compounds.
化学反应分析
Types of Reactions
Methyl 2-bromo-3-methoxybutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) to form different derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the reducing agent from reacting with water.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Various substituted esters or amides.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学研究应用
Methyl 2-bromo-3-methoxybutanoate is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving ester and bromine-containing compounds.
Medicine: As a precursor in the synthesis of potential drug candidates and bioactive molecules.
Industry: In the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of methyl 2-bromo-3-methoxybutanoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids. These reactions are often catalyzed by enzymes or chemical catalysts, which enhance the reaction rate and selectivity.
相似化合物的比较
Similar Compounds
Methyl 3-methoxybutanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-bromo-3-methoxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which may affect its reactivity and physical properties.
Methyl 2-bromo-3-methylbutanoate: Contains a methyl group instead of a methoxy group, leading to different chemical behavior and applications.
Uniqueness
Methyl 2-bromo-3-methoxybutanoate is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in research and industrial applications.
属性
分子式 |
C6H11BrO3 |
|---|---|
分子量 |
211.05 g/mol |
IUPAC 名称 |
methyl 2-bromo-3-methoxybutanoate |
InChI |
InChI=1S/C6H11BrO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3 |
InChI 键 |
QWXOTWUMNKURSV-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)OC)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)




![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)
![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)
![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)
![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)



![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)

